molecular formula C16H16N2O3S B6419895 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1029791-54-5

7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B6419895
CAS No.: 1029791-54-5
M. Wt: 316.4 g/mol
InChI Key: HAOFXWGCLOKWSD-UHFFFAOYSA-N
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Description

7-(3,4-Diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3,4-diethoxyphenyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is essential for the bacterium’s energy metabolism . This interaction leads to ATP depletion, thereby inhibiting the growth of the bacteria. Additionally, these compounds have been found to inhibit EZH2, an enzyme involved in gene silencing, which can lead to antitumor effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation. For example, it has shown significant antiproliferative activity against lymphoma cell lines, such as SU-DHL-6 and K562 . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and enhanced cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome bd oxidase, inhibiting its activity and leading to ATP depletion in Mycobacterium tuberculosis . In cancer cells, it inhibits EZH2, resulting in the reactivation of tumor suppressor genes and induction of apoptosis . These binding interactions and enzyme inhibitions are critical for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on target enzymes and proteins over extended periods . Long-term exposure to the compound in vitro and in vivo has demonstrated sustained antiproliferative and antimicrobial activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and bacterial proliferation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound can lead to cytotoxicity in normal cells, highlighting the importance of determining the optimal therapeutic dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase and EZH2, influencing metabolic flux and metabolite levels . These interactions can lead to changes in energy metabolism and gene expression, contributing to the compound’s therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target cells. This distribution is essential for the compound’s effectiveness in inhibiting target enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one include other thieno[3,2-d]pyrimidine derivatives, such as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds also exhibit significant biological activities, including antimycobacterial and antitumor properties . the unique substitution pattern of this compound, particularly the presence of the 3,4-diethoxyphenyl group, distinguishes it from other thienopyrimidines and contributes to its specific biological activities.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-20-12-6-5-10(7-13(12)21-4-2)11-8-22-15-14(11)17-9-18-16(15)19/h5-9H,3-4H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOFXWGCLOKWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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